molecular formula C20H17N3O5S B2613195 Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105205-59-1

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2613195
CAS No.: 1105205-59-1
M. Wt: 411.43
InChI Key: XGXYQOVYACSHGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that incorporates multiple functional groups, including benzofuran, isoxazole, and thiazole rings. These structural elements endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, followed by their coupling with a thiazole derivative. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial to ensure consistent quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of substituents, further diversifying the compound’s chemical landscape.

Scientific Research Applications

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate has a broad spectrum of applications in scientific research:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical assays and as a probe for studying cellular processes.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent, given the bioactive nature of its constituent rings.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • Benzofuran derivatives : Known for their antimicrobial and anticancer properties.
  • Isoxazole derivatives : Often used in the development of anti-inflammatory and analgesic drugs.
  • Thiazole derivatives : Widely studied for their antimicrobial, antiviral, and anticancer activities.

Uniqueness

What sets Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate apart from similar compounds is its unique combination of three bioactive rings in a single molecule. This structural complexity allows for multiple modes of action and a broader range of biological activities. Additionally, the presence of the ethyl acetate group can enhance the compound’s solubility and bioavailability, making it a more effective candidate for various applications.

Properties

IUPAC Name

ethyl 2-[2-[[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-2-26-19(25)10-14-11-29-20(21-14)22-18(24)9-13-8-17(28-23-13)16-7-12-5-3-4-6-15(12)27-16/h3-8,11H,2,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXYQOVYACSHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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